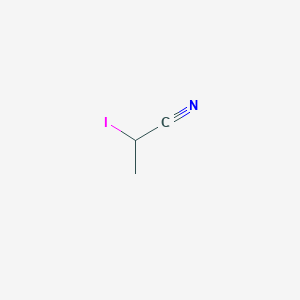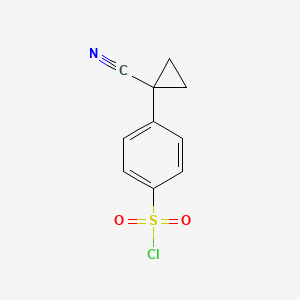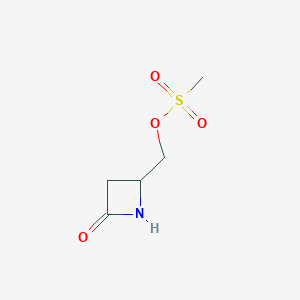
2-Iodopropanenitrile
Übersicht
Beschreibung
2-Iodopropanenitrile, also known as 3-iodopropanenitrile, is a chemical compound with the CAS Number: 2517-76-2 . It has a molecular weight of 180.98 .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 180.98 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Spectroscopy and Ionization Studies
2-Iodopropanenitrile has been studied in the context of one-photon mass-analyzed threshold ionization spectroscopy. Park, Kim, and Kim (2001) investigated 1- and 2-iodopropanes using coherent vacuum ultraviolet radiation, determining accurate ionization energies for molecular ions and observing dissociation phenomena in highly excited Rydberg neutrals (Park, Kim, & Kim, 2001).
Catalytic Reduction Processes
Dahm and Peters (1994) explored the catalytic reduction of Iodoethane and 2-Iodopropane at carbon electrodes. They found that nickel(II) salen-coated carbon electrodes could catalyze the reduction of 2-iodopropane, leading to the formation of 2-propyl radicals (Dahm & Peters, 1994).
Chemical Reaction Pathways
Bałczewski, Szadowiak, and Białas (2005) reported on the iodine atom transfer addition reaction (I-ATRA), indicating the formation of 2-iodo-2-methylpropanenitrile. This study highlighted the complexity of reaction pathways involving this compound (Bałczewski, Szadowiak, & Białas, 2005).
Photodissociation Dynamics
In 2020, Todt, Datta, Rose, Leung, and Davis studied the photodissociation dynamics of 1-iodopropane and 2-iodopropane, finding significant differences in the behavior of these compounds under ultraviolet light. This research contributes to understanding the photochemical properties of iodopropanes, including 2-iodopropane (Todt et al., 2020).
Marine Biogenic Processes
Hughes, Malin, Turley, Keely, and Nightingale (2008) explored the production of volatile iodocarbons, including 2-iodopropane, by biogenic marine aggregates. This study provides insights into the natural processes that contribute to the presence of compounds like 2-iodopropane in marine environments (Hughes et al., 2008).
Safety and Hazards
2-Iodopropanenitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing in the vapor .
Eigenschaften
IUPAC Name |
2-iodopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN/c1-3(4)2-5/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKNBSXCEMCLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573503 | |
| Record name | 2-Iodopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104024-32-0 | |
| Record name | 2-Iodopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate](/img/structure/B3374722.png)

![2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid](/img/structure/B3374725.png)

![1-(2-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3374755.png)


![3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B3374767.png)
![5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374790.png)
